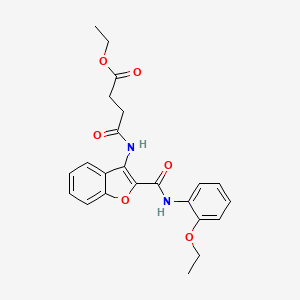

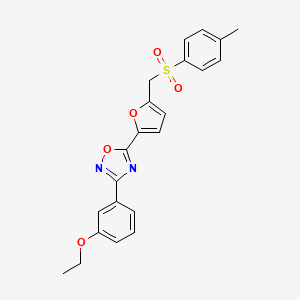

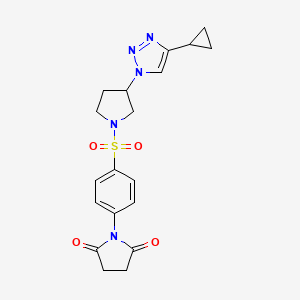

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest because of its potential applications in the fields of pharmaceuticals and medicinal chemistry.

Applications De Recherche Scientifique

Synthetic Pathways and Derivatives Creation Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and its derivatives are primarily investigated for their synthetic routes and potential in creating novel compounds. Research highlights the facile and inexpensive synthesis of various novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the compound's versatility in organic synthesis. This process involves one-pot reactions utilizing ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, facilitated by Friedländer condensation under ultrasound irradiation conditions, yielding products with good efficiency (Gao et al., 2011).

Chemical Reactions and Derivatives Analysis Further investigations into the chemical reactivity of similar compounds involve the decyclization reactions with secondary amines, leading to the formation of various oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This work contributes to the understanding of the compound's chemical behavior and its potential applications in synthesizing a wide range of biologically relevant molecules.

Antimicrobial Activity Among the diverse range of applications, the synthesis and evaluation of antimicrobial activities of novel compounds derived from this compound have been explored. The creation of 5-(benzofuran-2-yl)-1H-pyrazole derivatives and their testing against various microbial strains illustrate the compound's relevance in developing new antimicrobial agents (Abdel-Wahab et al., 2008).

Organic Synthesis Enhancements The compound's utility is further evidenced in organic synthesis methodologies, where it acts as a precursor or intermediate in creating trifluoromethyl heterocycles, demonstrating its versatility and potential in the synthesis of complex organic molecules (Honey et al., 2012).

Antioxidant Properties Research into the antioxidant properties of derivatives showcases the compound's potential in contributing to the development of antioxidant agents. Studies focusing on the synthesis, characterization, and evaluation of novel pyrazole derivatives have revealed significant insights into their antioxidant capabilities, paving the way for future applications in medicinal chemistry (Naveen et al., 2021).

Propriétés

IUPAC Name |

ethyl 4-[[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-29-18-12-8-6-10-16(18)24-23(28)22-21(15-9-5-7-11-17(15)31-22)25-19(26)13-14-20(27)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCVVNAHBPFWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)